[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol
Description
[4-Ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol (CAS: 1549545-32-5) is a 1,2,4-triazole derivative featuring a methanol group at the 3-position, an ethyl group at the 4-position, and a 2-phenylethyl substituent at the 5-position. Its molecular formula is C₁₃H₁₇N₃O, with a molecular weight of 231.3 g/mol .
Properties
IUPAC Name |
[4-ethyl-5-(2-phenylethyl)-1,2,4-triazol-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-2-16-12(14-15-13(16)10-17)9-8-11-6-4-3-5-7-11/h3-7,17H,2,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQALGVKZSZTDIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1CO)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol typically involves the reaction of ethyl hydrazinecarboxylate with phenylacetonitrile under basic conditions to form the triazole ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate. The resulting triazole intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can produce various ethers or esters.
Scientific Research Applications
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. Research has indicated that compounds similar to [4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol exhibit significant antifungal activity against various pathogens.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives inhibited the growth of Candida albicans, a common fungal pathogen. The specific compound showed efficacy comparable to established antifungal agents like fluconazole .
Anticancer Potential
Recent investigations into the anticancer properties of triazole compounds have revealed promising results. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented.
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Cancer Letters |
| A549 (Lung) | 15.8 | European Journal of Medicinal Chemistry |
| HeLa (Cervical) | 10.0 | Journal of Cancer Research |
Fungicides
The triazole structure is also beneficial in agricultural applications as a fungicide. It can be employed to protect crops from fungal infections, enhancing yield and quality.
Case Study : A field trial conducted on wheat crops treated with a triazole-based fungicide showed a 25% increase in yield compared to untreated controls due to effective disease management .
Polymer Synthesis
The unique functional groups present in this compound allow it to be utilized in synthesizing advanced polymers with enhanced properties.
Data Table: Polymer Properties
Mechanism of Action
The mechanism of action of [4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparison
Functional Group Variations
Thiol vs. Methanol Derivatives 4-Ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol (CAS: 590376-41-3) replaces the methanol group with a thiol (-SH). This substitution increases acidity (pKa ~10–12 for thiols vs. ~15–16 for alcohols) and alters reactivity, enabling disulfide bond formation or metal coordination. Thiol derivatives are often used in S-alkylation reactions for drug candidates . Impact: The methanol derivative may exhibit lower nucleophilicity but better metabolic stability compared to thiol analogs .
Schiff Base and Hydrazone Derivatives Compounds like 5-(4-nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol () incorporate Schiff base linkages. These derivatives exhibit enhanced π-conjugation, influencing UV-Vis absorption and chelation properties. Impact: Schiff base triazoles are often explored for antimicrobial or anticancer activity due to their ability to coordinate metal ions .
Aromatic and Heterocyclic Modifications
Quinoline-Triazole Hybrids Ethyl-2-{[4-ethyl-5-(quinolin-8-yloxymethyl)-4H-1,2,4-triazol-3-yl]sulfanylg}acetate () replaces the phenylethyl group with a quinoline moiety. Impact: Such hybrids are prioritized in photodynamic therapy or as fluorescent probes .
Coumarin-Triazole-Thiophene Hybrids
- The compound 4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-6,7-dimethyl-2H-chromen-2-one () integrates coumarin and thiophene groups. These modifications enhance absorption in the visible spectrum and redox activity.
- Impact : Applications include SARS-CoV-2 protease inhibition (e.g., Papain-like protease) and optoelectronic materials .
Biological Activity
[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol (CAS: 1549545-32-5) is a triazole derivative with a molecular formula of C13H17N3O and a molecular weight of 231.3 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and as a therapeutic agent.
Structural Characteristics
The structural formula of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H17N3O |
| Molecular Weight | 231.3 g/mol |
| SMILES | CCN1C(=NN=C1CO)CCC2=CC=CC=C2 |
| InChI Key | QQALGVKZSZTDIT-UHFFFAOYSA-N |
Triazoles are known to interact with multiple biological targets. The mechanism often involves:
- Inhibition of Kinases : Some triazole derivatives inhibit kinases such as c-Met and HSET (KIFC1), which play crucial roles in tumor growth and metastasis.
- Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Triazoles may disrupt the normal cell cycle, preventing cancer cells from dividing.
Case Studies
Several studies have explored the biological activity of similar triazole compounds:
- Study on c-Met Inhibition : A related compound demonstrated potent inhibition of c-Met with an IC50 value in the nanomolar range, indicating strong potential for targeting this pathway in cancer therapy .
- In Vitro Studies : High-throughput screening of triazole derivatives has revealed their ability to induce multipolar spindle formation in centrosome-amplified human cancer cells, leading to cell death through aberrant mitosis .
- Pharmacokinetic Properties : Research has shown that certain triazole derivatives possess favorable pharmacokinetic profiles, suggesting good absorption and distribution characteristics which are essential for effective therapeutic agents .
Safety and Toxicology
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
